![molecular formula C7H15NO3 B14599373 [(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol CAS No. 60630-12-8](/img/structure/B14599373.png)
[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol is an organic compound that belongs to the oxazolidine family. This compound is characterized by its unique structure, which includes a 1,3-oxazolidine ring substituted with a methoxy group and a hydroxymethyl group. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol typically involves the reaction of 4,4-dimethyl-1,3-oxazolidine with formaldehyde and methanol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.
Major Products
The major products formed from these reactions include oxazolidinones, alcohols, and substituted oxazolidines, depending on the reaction conditions and reagents used.
Scientific Research Applications
[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can also form hydrogen bonds and other non-covalent interactions with biomolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-1,3-oxazolidin-2-one
- 4-Methyl-1,3-oxazolidin-2-one
- 4-Ethyl-1,3-oxazolidin-2-one
Uniqueness
[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and materials.
Properties
CAS No. |
60630-12-8 |
|---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(4,4-dimethyl-1,3-oxazolidin-3-yl)methoxymethanol |
InChI |
InChI=1S/C7H15NO3/c1-7(2)3-10-4-8(7)5-11-6-9/h9H,3-6H2,1-2H3 |
InChI Key |
YGWLRBJZYFWANZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCN1COCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14599294.png)

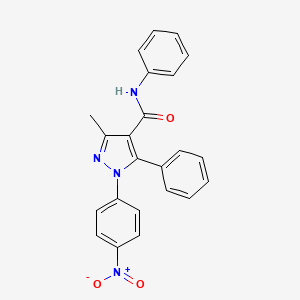
![1-[2-(4-Fluorophenyl)nonyl]imidazole;nitric acid](/img/structure/B14599307.png)
![Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14599324.png)
![1-Propanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14599331.png)
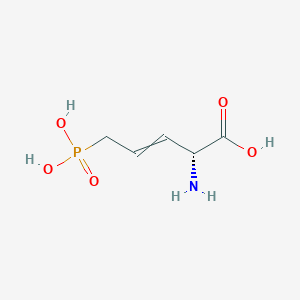


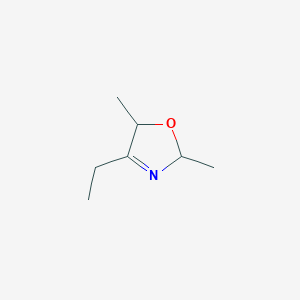
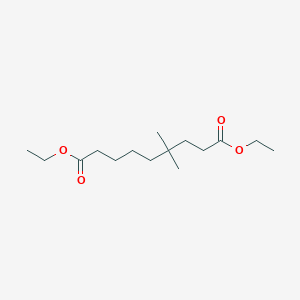
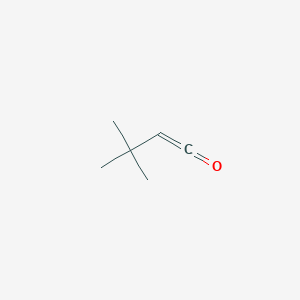
![1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14599381.png)
